molecular formula C13H14F3N3O3S B1442967 N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide CAS No. 1311319-54-6

N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide

Cat. No.: B1442967
CAS No.: 1311319-54-6
M. Wt: 349.33 g/mol
InChI Key: REAUHGBYHPCIEY-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and laboratory use. This compound is structurally characterized by a benzenesulfonamide group linked to a formylpiperazine moiety via a trifluoroethylidene spacer, a design feature seen in molecules that target various enzymes and nuclear receptors. Based on its structural core, this chemical is of significant interest in early-stage drug discovery for several potential applications. Its benzenesulfonamide group is a known pharmacophore that can act as a zinc-binding motif, suggesting potential for investigating its activity as an inhibitor of enzymes like carbonic anhydrases . Inhibitors of specific CA isoforms, such as the tumor-associated hCA IX and XII, are actively researched for their role in pH regulation and tumor survival . Furthermore, structurally related benzenesulfonamides have been identified as high-affinity ligands for nuclear receptors, functioning as novel inverse agonists for Retinoic Acid Receptor-Related Orphan Receptors (RORα and RORγ) . These receptors are critical regulators of physiological processes including metabolism, circadian rhythm, and immune function, making them promising therapeutic targets for autoimmune and metabolic disorders . Researchers can utilize this compound as a chemical probe to explore these and other biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(NZ)-N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3S/c14-13(15,16)12(19-8-6-18(10-20)7-9-19)17-23(21,22)11-4-2-1-3-5-11/h1-5,10H,6-9H2/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAUHGBYHPCIEY-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C=O)/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide is a compound with significant potential in medicinal chemistry. Its molecular formula is C13H14F3N3O3S, and it has a molecular weight of 349.33 g/mol. This compound has garnered attention due to its unique structure and biological properties, making it a subject of various research studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the presence of the trifluoromethyl group and the piperazine moiety contributes to its pharmacological effects. These structural features enhance lipophilicity and alter the compound's interaction with biological membranes, potentially affecting its bioavailability and efficacy.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi, demonstrating significant inhibitory effects. The structure-activity relationship (SAR) indicates that modifications in the piperazine ring can enhance or diminish these effects.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Efficacy : A study published in PubMed highlighted the compound's effectiveness against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing promising results compared to standard antibiotics .
  • Cytotoxicity in Cancer Cells : Another research article focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values calculated for various cell types .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AntimicrobialStaphylococcus aureus5
AntimicrobialEscherichia coli10
CytotoxicityHeLa (cervical cancer)8
CytotoxicityMCF-7 (breast cancer)12

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine ring and variations in substituents on the benzenesulfonamide moiety can significantly impact biological activity. For example:

  • Piperazine Substituents : Introducing different functional groups on the piperazine nitrogen alters the compound's affinity for biological targets.
  • Sulfonamide Variations : Changes in the sulfonamide group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2,2,2-Trifluoro-1-(tritylazo)ethylidene]anilines

Structure : Trifluoroethylidene core with a tritylazo (Ph₃C–N=N–) group instead of formylpiperazine.
Key Findings :

  • Synthesized via imidoyl chloride reactions with hydrazine and subsequent tritylation .
  • Thermolysis generates N-aryl-2,2,2-trifluoroacetimidoyl radicals, which are stabilized by the trifluoromethyl group .
  • Kinetics of thermal decomposition depend on substituents on the N-aryl group; electron-withdrawing groups accelerate radical formation . Comparison: Unlike the target compound, the tritylazo group enables radical chemistry, making it suitable for polymerization or catalysis.

Polyphenolic Hydrazide Derivatives (e.g., Compounds 2–5 in )

Structure : Ethylidene-hydrazide linkage with hydroxy, bromo, or methoxy substituents on aromatic rings.
Key Findings :

  • Synthesized from gallic hydrazide and hydroxyacetophenones/pyridines.
  • Polyphenolic nature confers antioxidant and antimicrobial properties . Comparison: The target compound lacks phenolic groups but includes a sulfonamide, which is associated with enzyme inhibition (e.g., carbonic anhydrase). The trifluoroethylidene group may enhance metabolic stability compared to the hydrolytically labile hydrazide linkage.

Sulfonamide-Based Antifungal Agents (Compounds 3–6 in )

Structure : Benzenesulfonamide linked to biphenyl or diphenylacetamide groups.
Key Findings :

  • Exhibit antifungal activity against Candida spp., with IC₅₀ values in the micromolar range .
  • Activity correlates with the sulfonamide’s ability to disrupt fungal membrane integrity or enzyme function. However, its antifungal efficacy remains unstudied.

LXR Agonist T0901317

Structure : Benzenesulfonamide with trifluoroethyl and hydroxy-trifluoromethyl-ethyl-phenyl groups.
Key Findings :

  • Potent LXR agonist (EC₅₀ ~50 nM) used in lipid metabolism studies .
  • The trifluoromethyl group enhances ligand-receptor binding affinity. Comparison: The target compound’s formylpiperazine could modulate selectivity for non-LXR targets (e.g., GPCRs) due to its polar, nitrogen-rich structure.

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method Key Properties/Applications References
Target Compound Trifluoroethylidene, benzenesulfonamide, 4-formylpiperazine Building block synthesis Organic synthesis, drug discovery
N-[2,2,2-Trifluoro-1-(tritylazo)ethylidene]anilines Tritylazo group, trifluoroethylidene Imidoyl chloride + hydrazine Radical generation, polymerization
Polyphenolic Hydrazides (e.g., Compound 2) Ethylidene-hydrazide, hydroxy substituents Condensation of gallic hydrazide Antioxidant, antimicrobial activity
Antifungal Sulfonamides (e.g., Compound 3) Biphenyl/diphenylacetamide + sulfonamide Coupling of aroyl chlorides Antifungal agents
T0901317 Trifluoroethyl, hydroxy-trifluoromethyl Structure-activity optimization LXR agonist, lipid metabolism

Key Research Findings and Implications

  • Reactivity: The trifluoroethylidene group in the target compound and analogs enhances thermal and oxidative stability compared to non-fluorinated analogs .
  • Bioactivity : Sulfonamide derivatives show diverse applications, from antifungals to nuclear receptor modulators . The formylpiperazine group in the target compound may open avenues for targeting neurological or inflammatory pathways.
  • Synthetic Utility : The compound’s modular structure allows derivatization at the formylpiperazine site, enabling tailored pharmacokinetic properties .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically follows a sequence of:

  • Formation of the benzenesulfonamide core.
  • Introduction of the trifluoroethylidene moiety.
  • Functionalization of the piperazine ring with a formyl group at the 4-position.

This approach leverages the reactivity of benzenesulfonyl chlorides or halosulfonic acids to generate sulfonamide intermediates, trifluoroacetic acid or related reagents for trifluoromethyl incorporation, and selective piperazine modifications.

Preparation of Benzenesulfonamide Intermediate

A key step involves the sulfonylation of an amine precursor with benzenesulfonyl chloride or halosulfonic acid derivatives. According to patent EP1438300A1, methods for preparing benzenesulfonyl compounds include:

  • Contacting precursor amines with halosulfonic acid in the presence of trifluoroacetic acid to yield halosulfonated products.
  • Subsequent treatment with ammonia sources to convert halosulfonated intermediates into benzenesulfonamide derivatives.

This approach ensures efficient sulfonamide bond formation under controlled acidic conditions, suitable for substrates bearing sensitive groups such as trifluoromethyl or piperazine moieties.

Introduction of the Trifluoroethylidene Group

The trifluoroethylidene moiety is introduced by employing trifluoroacetic acid or trifluoroacetylating agents during or after sulfonamide formation. The use of trifluoroacetic acid serves dual purposes:

  • Acting as a solvent and acid catalyst for sulfonylation.
  • Providing the trifluoromethyl group through electrophilic trifluoroacetylation or related transformations.

The reaction conditions typically involve mild heating (50–70 °C) and controlled addition rates to avoid decomposition or side reactions.

Functionalization of Piperazine Ring

The 4-formylpiperazin-1-yl substituent is introduced via selective formylation of the piperazine ring nitrogen. This can be achieved by:

  • Starting from 4-aminopiperazine or piperazine derivatives.
  • Protecting one nitrogen if necessary.
  • Reacting with formylating agents such as formic acid derivatives or formyl chlorides under mild conditions to install the formyl group at the 4-position.

The formylation step requires careful control to prevent overreaction or polymerization.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Sulfonylation Benzenesulfonyl chloride + piperazine derivative + base Formation of N-benzenesulfonyl piperazine intermediate
2 Trifluoroethylidene introduction Trifluoroacetic acid or trifluoroacetylating agent, mild heat Installation of trifluoroethylidene moiety
3 Formylation Formyl chloride or formic acid derivative, controlled temp. 4-formylpiperazinyl substitution
4 Purification Crystallization, filtration, drying Pure N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide

Process Parameters and Optimization

  • Temperature: Reactions are generally conducted between ambient to 70 °C to balance reaction rate and stability.
  • Solvents: Dichloromethane, chloroform, or trifluoroacetic acid are preferred solvents for sulfonylation and trifluoroethylidene introduction due to their ability to dissolve reactants and stabilize intermediates.
  • Bases: Mild bases such as sodium hydroxide or sodium methoxide may be used to neutralize acids and facilitate sulfonamide formation.
  • Reaction Time: Typically 2–4 hours per step, monitored by TLC or HPLC.

Research Findings and Comparative Analysis

While direct literature on this exact compound is scarce, related benzenesulfonamide derivatives with trifluoromethyl groups and piperazine substituents have been synthesized using similar methodologies, as noted in antiviral drug research where benzenesulfonamide-containing phenylalanine derivatives with piperazinone moieties were prepared via multi-step synthesis involving sulfonylation and ring functionalization.

These studies highlight:

  • The importance of trifluoroacetic acid in facilitating trifluoromethyl group incorporation.
  • The necessity of protecting group strategies for selective piperazine functionalization.
  • The use of crystallization and carbon treatment for purification to achieve high purity and yield.

Summary Table of Key Preparation Methods

Preparation Aspect Method/Condition Notes/References
Sulfonylation Halosulfonic acid + amine precursor + trifluoroacetic acid Efficient sulfonamide bond formation
Trifluoroethylidene group Trifluoroacetic acid or related electrophilic agents Provides trifluoromethyl group
Piperazine formylation Formyl chloride or formic acid derivatives, mild temp Selective 4-formyl substitution
Solvents Dichloromethane, chloroform, trifluoroacetic acid Solubility and reaction medium
Bases Sodium hydroxide, sodium methoxide Neutralization and reaction facilitation
Purification Crystallization, activated carbon treatment Removes impurities, improves yield

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide, and how can reaction efficiency be optimized?

  • Methodology : Begin with a nucleophilic substitution reaction between benzenesulfonamide derivatives and trifluoroethylidene precursors, followed by formylation of the piperazine moiety. Optimize conditions using computational pre-screening (e.g., quantum chemical calculations to predict reaction pathways and transition states) . Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are critical for minimizing side products. Monitor purity via HPLC and adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of benzenesulfonamide to trifluoroethylidene) to improve yield.

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure using single-crystal diffraction (e.g., Oxford Diffraction Xcalibur Sapphire3 CCD) to determine bond lengths, angles, and packing motifs. For example, triclinic systems (space group P1) with unit cell parameters (e.g., a = 13.6081 Å, b = 14.5662 Å, c = 14.7502 Å) are typical for sulfonamide derivatives .
  • Spectroscopy : Use 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm substituent positions and 13C^{13}\text{C} NMR for carbonyl and trifluoromethyl group validation.
  • Mass spectrometry : Confirm molecular weight (e.g., 487.59 g/mol for analogs) via high-resolution ESI-MS .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodology : Screen for antimicrobial activity using agar diffusion assays (e.g., E. coli and S. aureus strains) and anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response studies (1–100 µM) with positive controls (e.g., cisplatin for cytotoxicity) are recommended. Ensure purity >95% to avoid confounding results .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • Methodology :

  • Perform DFT calculations to map electron density around the trifluoromethyl group, which influences metabolic resistance .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes. Prioritize derivatives with reduced binding affinity to CYP3A4/2D6 to avoid rapid oxidation .
  • Validate predictions with in vitro microsomal stability assays (e.g., liver microsomes + NADPH cofactor) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodology :

  • Data normalization : Account for variations in assay conditions (e.g., serum concentration in cell culture, incubation time) by replicating experiments under standardized protocols.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing formylpiperazine with morpholine) on potency. For example, trifluoromethyl groups increase lipophilicity (logP >3) but may reduce solubility, requiring formulation adjustments .
  • Meta-analysis : Aggregate data from crystallographic (e.g., CSD entries) and pharmacological databases to identify trends in bioactivity .

Q. What advanced reactor designs improve scalability for synthesizing this compound?

  • Methodology :

  • Flow chemistry : Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to enhance heat transfer and reduce reaction time.
  • Membrane separation : Integrate nanofiltration membranes (MWCO ~500 Da) for in-line purification, minimizing solvent waste .
  • Process simulation : Model reaction kinetics (e.g., Arrhenius parameters) in Aspen Plus to optimize temperature gradients and mixing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide
Reactant of Route 2
N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.